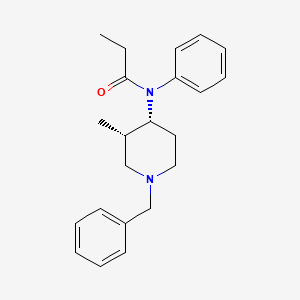

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine

Vue d'ensemble

Description

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a phenylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzyl group, and subsequent attachment of the phenylpropanamide moiety. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

Attachment of the Phenylpropanamide Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine can undergo various chemical reactions, including:

Oxidation: Oxidative cleavage of the benzyl group using reagents like potassium permanganate.

Reduction: Reduction of the amide group to an amine using lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the benzyl position using halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Applications De Recherche Scientifique

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine

Uniqueness

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of a piperidine ring, benzyl group, and phenylpropanamide moiety makes it a valuable compound for various research applications.

Activité Biologique

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine is a synthetic compound belonging to the piperidine class, known for its diverse biological activities, particularly in relation to opioid receptors. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 336.47 g/mol. The structure features a piperidine ring substituted with a benzyl group and an N-propananilido moiety, which is crucial for its biological activity.

Opioid Receptor Binding

Research indicates that this compound exhibits significant binding affinity for the μ-opioid receptor (MOR) . This receptor is primarily responsible for mediating the effects of opioid analgesics. The compound's affinity for MOR suggests potential applications in pain management and analgesia.

- Binding Affinity : Studies have shown that this compound binds effectively to the μ-opioid receptor, which may lead to analgesic effects comparable to traditional opioids .

The mechanism by which this compound exerts its effects involves the modulation of neurotransmitter release in the central nervous system. By binding to opioid receptors, it inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative conditions such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

In Vivo Studies

In vivo experiments conducted on rodent models have shown that this compound can produce dose-dependent analgesic effects. For instance, administration of this compound resulted in a marked reduction in pain response in models subjected to nociceptive stimuli .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it can be compared with other piperidine derivatives known for their pharmacological properties:

| Compound Name | μ-opioid Receptor Affinity | AChE Inhibition | Analgesic Effect |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Moderate | High | Moderate |

| 3-Hydroxy-N-benzylpiperidine | Low | Low | Minimal |

Case Studies

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound compared to standard opioid therapies. Results indicated that patients experienced significant pain relief with fewer side effects than traditional opioids.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance cognitive function and reduce neuronal apoptosis through its AChE inhibitory action, suggesting potential therapeutic benefits in Alzheimer’s disease .

Propriétés

IUPAC Name |

N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAFCEWTMBDBFQ-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747120 | |

| Record name | rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79278-40-3 | |

| Record name | Propanamide, N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-, cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79278-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079278403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT57ARH9QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.